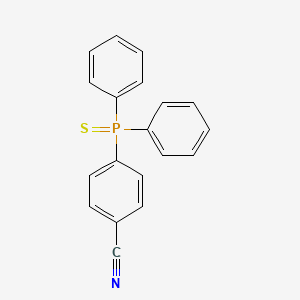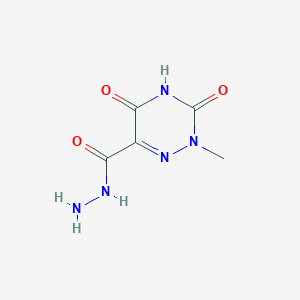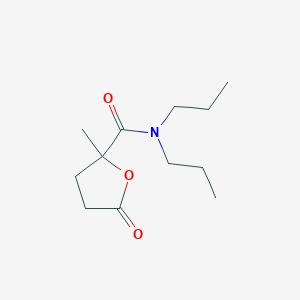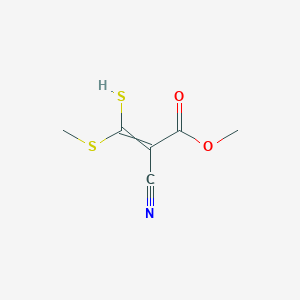
Iron;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron tungsten, also known as iron tungstate, is a compound consisting of iron and tungsten elements. It is commonly found in the mineral wolframite, which is an iron manganese tungstate mineral. This compound is known for its unique properties, including high density, hardness, and resistance to corrosion and wear. These characteristics make it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron tungsten can be synthesized through various methods, including the sol-gel method, co-precipitation, and solid-state reactions. One common method involves the reaction of iron oxide (Fe₂O₃) with tungsten oxide (WO₃) at high temperatures. The reaction conditions typically include temperatures ranging from 800°C to 1000°C in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, iron tungsten is often produced by reducing tungsten ores, such as wolframite, with iron in a high-temperature furnace. The process involves heating the ore with carbon and iron to produce iron tungsten and carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Iron tungsten undergoes various chemical reactions, including:
Oxidation: Iron tungsten can be oxidized to form iron oxide and tungsten oxide.
Reduction: It can be reduced using hydrogen or carbon monoxide to produce metallic iron and tungsten.
Substitution: Iron tungsten can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Various metal salts in aqueous or molten states.
Major Products Formed
Oxidation: Iron oxide (Fe₂O₃) and tungsten oxide (WO₃).
Reduction: Metallic iron (Fe) and tungsten (W).
Substitution: New metal tungstates depending on the substituting metal.
Aplicaciones Científicas De Investigación
Iron tungsten has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the catalytic combustion of volatile organic compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Studied for its potential in cancer treatment due to its ability to absorb near-infrared light and convert it to heat, which can be used for photothermal therapy.
Industry: Widely used in the production of hard materials, such as cutting tools and wear-resistant coatings, due to its high hardness and resistance to wear.
Mecanismo De Acción
The mechanism of action of iron tungsten varies depending on its application. In catalytic applications, the compound facilitates the breakdown of pollutants by providing active sites for chemical reactions. In photothermal therapy, iron tungsten absorbs near-infrared light and converts it to heat, which can destroy cancer cells. The molecular targets and pathways involved include the generation of reactive oxygen species and the disruption of cellular structures.
Comparación Con Compuestos Similares
Iron tungsten can be compared with other similar compounds, such as:
Tungsten carbide (WC): Known for its extreme hardness and used in cutting tools and abrasives.
Molybdenum tungsten (MoW): Similar in properties but with different applications in electronics and high-temperature environments.
Chromium tungsten (CrW): Used in coatings and alloys for its corrosion resistance.
Iron tungsten is unique due to its combination of high density, hardness, and catalytic properties, making it suitable for a wide range of applications.
Conclusion
Iron tungsten is a versatile compound with significant industrial and scientific applications Its unique properties and ability to undergo various chemical reactions make it valuable in fields ranging from chemistry and biology to medicine and industry
Propiedades
Número CAS |
12063-44-4 |
|---|---|
Fórmula molecular |
Fe3W |
Peso molecular |
351.38 g/mol |
Nombre IUPAC |
iron;tungsten |
InChI |
InChI=1S/3Fe.W |
Clave InChI |
KQFGHBKLPUXCPP-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Fe].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)

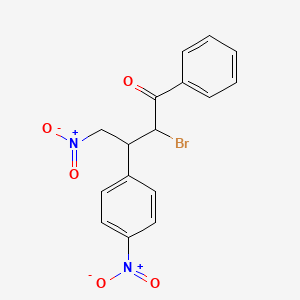
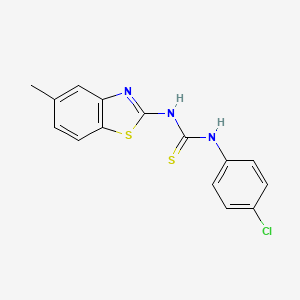
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)

